molecular formula C17H18N4O2 B2513740 N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1281063-73-7

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B2513740
M. Wt: 310.357
InChI Key: PQLTZCCFUOTWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide, also known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases. In

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives have been extensively studied for their synthesis and structural characterization. For instance, research on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the methodology for creating compounds with potential cytotoxic activity against cancer cells (Hassan et al., 2014). These synthetic routes and characterization techniques can be applicable to N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide, providing a foundation for its application in drug design and discovery.

Antimicrobial and Antiviral Activities

Compounds structurally related to N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide have shown promising antimicrobial and antiviral activities. The synthesis and evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have identified compounds with significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Pitucha et al., 2011). Additionally, the antiviral activities of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogs against human cytomegalovirus and herpes simplex virus type 1 highlight the potential of pyrazole derivatives in treating viral infections (Saxena et al., 1990).

Antioxidant Activities

Investigations into the antioxidant activities of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives provide insights into the therapeutic potential of these compounds (Mohamed & El-Sayed, 2019). Given the structural similarities, N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide may also possess antioxidant properties, making it a candidate for further research in oxidative stress-related diseases.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20(17(12-18)9-6-10-17)16(22)15-14(23-2)11-21(19-15)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLTZCCFUOTWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C=C1OC)C2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

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